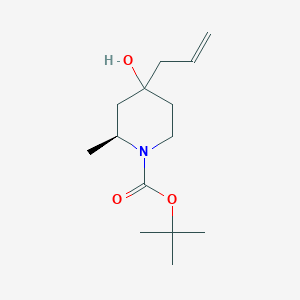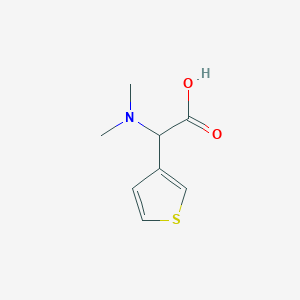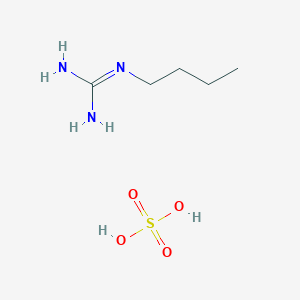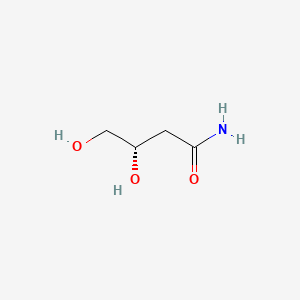
(S)-3,4-Dihydroxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,4-Dihydroxybutanamide is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydroxybutanamide can be achieved through several methods. One common approach involves the reduction of 3,4-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature and yields the desired amide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and selectivity. For example, genetically modified strains of bacteria or yeast can be employed to catalyze the conversion of precursor molecules into the target compound through enzymatic pathways. This method is advantageous due to its environmental friendliness and scalability.
化学反应分析
Types of Reactions
(S)-3,4-Dihydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine at room temperature.
Major Products Formed
Oxidation: Formation of 3,4-dioxobutanamide.
Reduction: Formation of 3,4-dihydroxybutylamine.
Substitution: Formation of 3,4-dichlorobutanamide.
科学研究应用
(S)-3,4-Dihydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (S)-3,4-Dihydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The compound’s hydroxyl and amide groups enable it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.
相似化合物的比较
Similar Compounds
3-amino-2-hydroxybutanoic acid: A related compound with similar structural features but different functional groups.
3,4-dihydroxybutanoic acid: The precursor molecule used in the synthesis of (S)-3,4-Dihydroxybutanamide.
3,4-dihydroxybutylamine: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and amide functional groups. This combination of features allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC 名称 |
(3S)-3,4-dihydroxybutanamide |
InChI |
InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8)/t3-/m0/s1 |
InChI 键 |
WPOHUQOEJUSLGO-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](CO)O)C(=O)N |
规范 SMILES |
C(C(CO)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


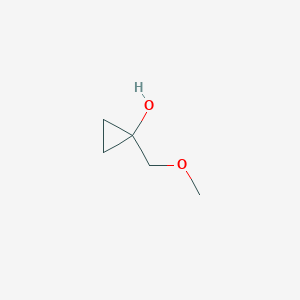
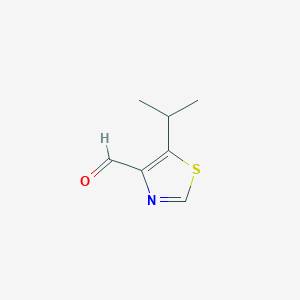
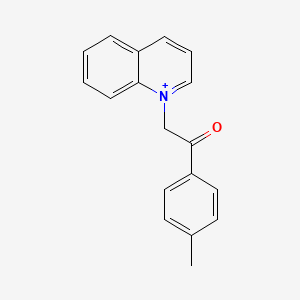
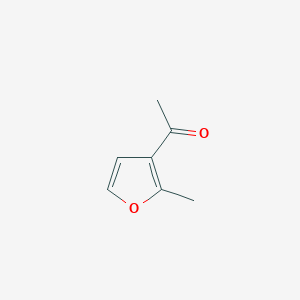
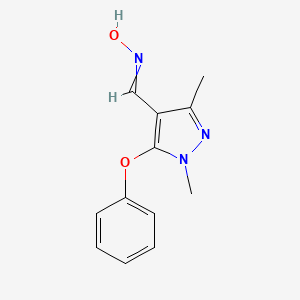
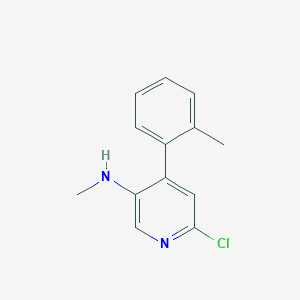
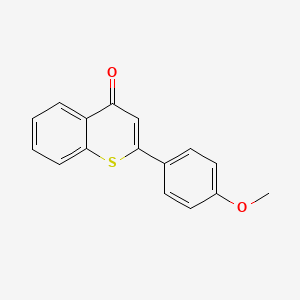
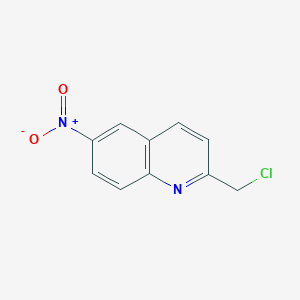
![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)
